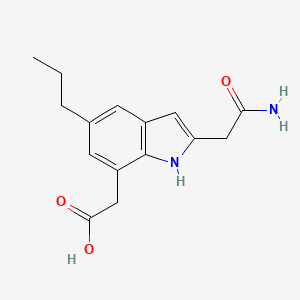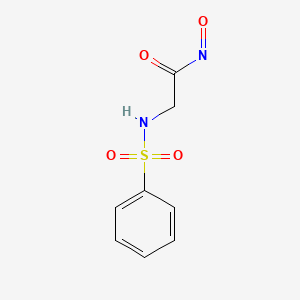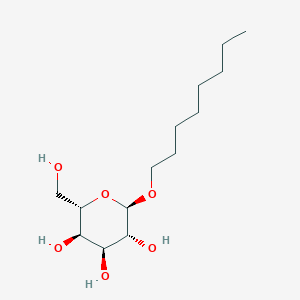
3-Formyl-2-hydroxy-5-methyl-hexanoic acid hydroxyamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an experimental compound with a molecular formula of C8H15NO4 and a molecular weight of 189.209 g/mol . This compound is characterized by the presence of a formyl group, a hydroxy group, and a hydroxyamide group, making it a versatile molecule for various chemical reactions and applications.
Chemical Reactions Analysis
3-FORMYL-2-HYDROXY-5-METHYL-HEXANOIC ACID HYDROXYAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Hydrolysis: The hydroxyamide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Medicine: It has potential as a drug candidate for targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 3-FORMYL-2-HYDROXY-5-METHYL-HEXANOIC ACID HYDROXYAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of neutrophil collagenase, an enzyme involved in the breakdown of collagen in the extracellular matrix . The compound’s hydroxyamide group can form hydrogen bonds with the active site of the enzyme, thereby blocking its activity and preventing collagen degradation.
Comparison with Similar Compounds
3-FORMYL-2-HYDROXY-5-METHYL-HEXANOIC ACID HYDROXYAMIDE can be compared with other similar compounds, such as:
3-FORMYL-2-HYDROXY-5-NITROBENZYL ACRYLATE: This compound has a similar formyl and hydroxy group but differs in the presence of a nitro group and an acrylate moiety.
5-HYDROXY-3-METHYL-HEXANOIC ACID: This compound shares the hydroxy and methyl groups but lacks the formyl and hydroxyamide groups.
3-FORMYL-2-HYDROXY-5-METHYL-HEXANOIC ACID: This compound is similar but lacks the hydroxyamide group.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Properties
Molecular Formula |
C8H15NO4 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S,3R)-3-formyl-N,2-dihydroxy-5-methylhexanamide |
InChI |
InChI=1S/C8H15NO4/c1-5(2)3-6(4-10)7(11)8(12)9-13/h4-7,11,13H,3H2,1-2H3,(H,9,12)/t6-,7-/m0/s1 |
InChI Key |
YVDHZNIQWHUORH-BQBZGAKWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C=O)[C@@H](C(=O)NO)O |
Canonical SMILES |
CC(C)CC(C=O)C(C(=O)NO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R,7S,8S,9R)-9-(hydroxymethyl)-3-(4-methylphenyl)-1,10-dioxa-2-azaspiro[4.5]decane-6,7,8-triol](/img/structure/B10757056.png)

![N-[2-({[amino(Imino)methyl]amino}oxy)ethyl]-2-{6-Chloro-3-[(2,2-Difluoro-2-Phenylethyl)amino]-2-Fluorophenyl}acetamide](/img/structure/B10757065.png)
![({[(3E)-2'-Oxo-2',7'-dihydro-2,3'-biindol-3(7H)-ylidene]amino}oxy)acetic acid](/img/structure/B10757073.png)
![5-(3-Carbamoylbenzyl)-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-4-carboxylic acid](/img/structure/B10757084.png)
![3-{[(4-Carboxy-2-hydroxyaniline]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B10757089.png)
![N-(4-{[(3s)-3-(Dimethylamino)pyrrolidin-1-Yl]carbonyl}phenyl)-5-Fluoro-4-[2-Methyl-1-(1-Methylethyl)-1h-Imidazol-5-Yl]pyrimidin-2-Amine](/img/structure/B10757093.png)

![N-{3-Methyl-5-[2-(pyridin-4-ylamino)-ethoxy]-phenyl}-benzenesulfonamide](/img/structure/B10757112.png)

![2-[(4-fluorophenyl)sulfonylamino]-N-oxo-ethanamide](/img/structure/B10757120.png)
![(3R,5S)-N-{4-chloro-3-[(pyridin-3-yloxy)methyl]phenyl}-3-fluoro-5-morpholin-4-ylcyclohex-1-ene-1-carboxamide](/img/structure/B10757123.png)


